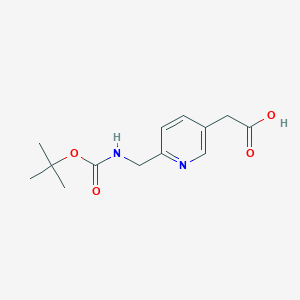![molecular formula C7H13NO2 B13564419 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group (methyl). The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions.
Industrial Production Methods
the compound is available for research purposes, indicating that it can be synthesized on a larger scale for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer coatings.
Medicine: Research into drug synthesis and development, leveraging its ability to form hydrogen bonds and interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves its ability to form hydrogen bonds and interact with other molecules through its polar functional groups. The spirocyclic structure allows for unique interactions with molecular targets, potentially influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different heteroatom arrangement.
Uniqueness
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
MVVCFEAAQURCOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC2(N1)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















